N-(5-chloro-2-methoxyphenyl)prolinamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)prolinamide is a chemical compound with the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 g/mol This compound is characterized by the presence of a prolinamide group attached to a 5-chloro-2-methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)prolinamide typically involves the reaction of 5-chloro-2-methoxyaniline with proline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)prolinamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)prolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)acetamide
- N-(5-chloro-2-methylphenyl)prolinamide
- N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)prolinamide is unique due to its specific structural features, such as the presence of both a chloro and methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H15ClN2O2 |
---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
(2S)-1-(5-chloro-2-methoxyphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H15ClN2O2/c1-17-11-5-4-8(13)7-10(11)15-6-2-3-9(15)12(14)16/h4-5,7,9H,2-3,6H2,1H3,(H2,14,16)/t9-/m0/s1 |
InChI Key |
BXCKAIKXIWIOLL-VIFPVBQESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)N2CCC[C@H]2C(=O)N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CCCC2C(=O)N |
Origin of Product |
United States |
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